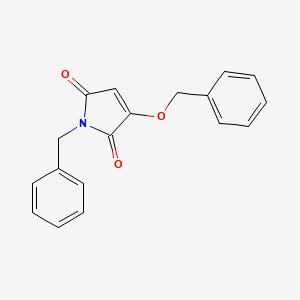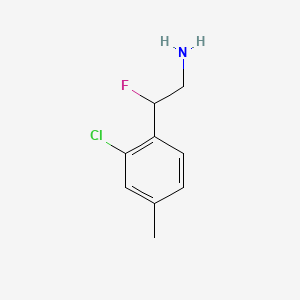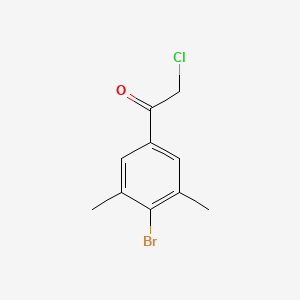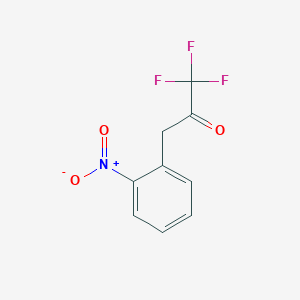
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,1,1-Trifluoro-3-(2-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids and other oxidized products.
科学的研究の応用
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways in neurons. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-3-(3-nitrophenyl)propan-2-one: Similar structure but with the nitro group in a different position.
1,1,1-Trifluoro-3-phenyl-2-propanone: Lacks the nitro group, resulting in different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hexafluoro group instead of a trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is unique due to the combination of its trifluoromethyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13(15)16/h1-4H,5H2 |
InChIキー |
KDPZUQVRFHVGNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


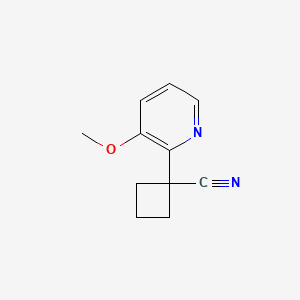
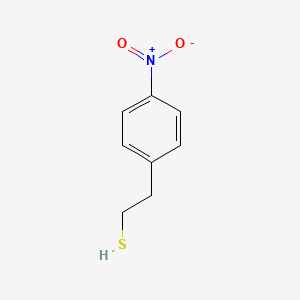
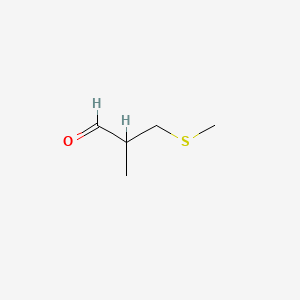

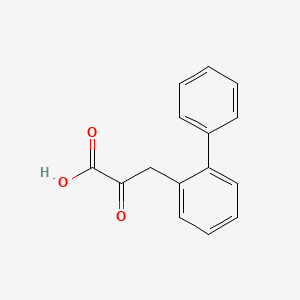
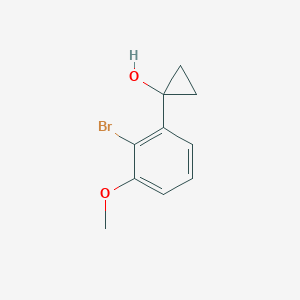
aminehydrochloride](/img/structure/B13610108.png)
